2-[(3-Nitro-2-pyridyl)thio]acetic acid

Organic Synthesis Medicinal Chemistry Building Block

Choose this 3-nitropyridylthioacetic acid scaffold for its unique electronic profile that drives superior S_NAr reactivity, confirmed by distinct Notum binding (PDB 7BLS) and quantitative antimicrobial MIC data (S. aureus 0.0048 mg/mL; E. coli 0.0195 mg/mL). Unlike unsubstituted or isomeric analogs, the 3-nitro group ensures predictable, enhanced performance in medicinal chemistry SAR campaigns, hit-to-lead optimization, and infectious disease research. Reliable ≥95% purity guarantees minimal batch variability and reproducible results.

Molecular Formula C7H6N2O4S
Molecular Weight 214.2 g/mol
CAS No. 18504-80-8
Cat. No. B1296191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Nitro-2-pyridyl)thio]acetic acid
CAS18504-80-8
Molecular FormulaC7H6N2O4S
Molecular Weight214.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4S/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11)
InChIKeyWBPUHBNGHSAAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Nitro-2-pyridyl)thio]acetic Acid (CAS 18504-80-8): Procurement-Relevant Compound Identification and Core Physicochemical Profile


2-[(3-Nitro-2-pyridyl)thio]acetic acid (CAS 18504-80-8, molecular formula C₇H₆N₂O₄S, molecular weight 214.20 g/mol) is a heterocyclic building block featuring a 3-nitropyridine core linked to a thioacetic acid moiety [1]. Its structure is defined by the InChIKey WBPUHBNGHSAAGT-UHFFFAOYSA-N and SMILES OC(CSc1c(N(=O)=O)cccn1)=O, as cataloged in authoritative chemical databases [2]. The compound is commercially available with a typical purity specification of ≥95% (HPLC) for research use . Predicted physicochemical properties include a pKa of 3.03±0.10, a boiling point of 413.5±40.0 °C, and a calculated LogP of 1.00 .

Why Generic 'Pyridylthioacetic Acid' Substitution Fails: Key Differentiators for 2-[(3-Nitro-2-pyridyl)thio]acetic Acid (CAS 18504-80-8)


The performance of pyridylthioacetic acid derivatives is highly sensitive to the nature and position of ring substituents, precluding simple in-class substitution . The 3-nitro group in 2-[(3-nitro-2-pyridyl)thio]acetic acid confers a unique electronic and steric environment compared to its unsubstituted (2-pyridylthio)acetic acid or positionally isomeric (e.g., 5-nitro) analogs . This directly impacts its reactivity in nucleophilic aromatic substitution, its binding affinity in biological assays (e.g., as a ligand in the Notum enzyme pocket, PDB 7BLS) [1], and its reported antimicrobial activity profile, which differs from other analogs . Procurement decisions must therefore be guided by specific structural and performance data rather than class-level assumptions.

Quantitative Evidence Guide: Direct Comparative Performance of 2-[(3-Nitro-2-pyridyl)thio]acetic Acid (CAS 18504-80-8) vs. Key Analogs


Electron-Withdrawing Substituent Effect: Enhanced Electrophilicity in Nucleophilic Aromatic Substitution (S_N Ar) vs. Unsubstituted 2-Pyridylthioacetic Acid

The presence of the strong electron-withdrawing nitro group at the 3-position of the pyridine ring in 2-[(3-Nitro-2-pyridyl)thio]acetic acid significantly activates the adjacent carbon (position 2) for nucleophilic aromatic substitution (S_N Ar) compared to the unsubstituted 2-pyridylthioacetic acid analog . This is a key differentiator for its use as a synthetic intermediate, enabling reactions that are kinetically unfavorable or require harsher conditions with the non-nitrated comparator.

Organic Synthesis Medicinal Chemistry Building Block

Positional Isomerism and Biological Target Engagement: Distinct Binding Mode to Human Notum Enzyme (PDB 7BLS) vs. Regioisomeric 5-Nitropyridyl Analogs

Crystallographic data from the Protein Data Bank (PDB ID: 7BLS) unequivocally demonstrates that 2-[(3-Nitro-2-pyridyl)thio]acetic acid binds specifically to the active site of human Notum, a carboxylesterase that negatively regulates Wnt signaling [1]. In contrast, the regioisomeric 5-nitropyridylthio group (5-Npys) is a well-established and widely used cysteine thiol-protecting group that functions via a completely different disulfide exchange mechanism [2]. This structural and functional divergence highlights that the 3-nitro-2-pyridylthio scaffold confers a unique and specific protein-binding interaction profile, not merely a general thiol-reactivity.

Structural Biology Drug Discovery Wnt Signaling

In Vitro Antimicrobial Potency: Quantitative MIC Comparison Against Key Pathogens (Class-Level Inference)

While direct head-to-head data is limited, published Minimum Inhibitory Concentration (MIC) values for 2-[(3-Nitro-2-pyridyl)thio]acetic acid demonstrate measurable in vitro activity against both bacterial and fungal strains . Notably, the compound exhibits an MIC of 0.0048 mg/mL against Staphylococcus aureus, which is indicative of potent activity against Gram-positive bacteria . This specific quantitative data point can serve as a baseline for evaluating this scaffold's antimicrobial potential. In contrast, the unsubstituted 2-pyridylthioacetic acid analog is not reported to possess this antimicrobial activity, with its primary application being in anti-inflammatory mechanisms via PPAR activation , a class-level functional divergence.

Antimicrobial Antibacterial Antifungal

Commercial Availability and Purity Benchmarking vs. Positional Isomer (5-Nitropyridylthio)acetic Acid

Procurement considerations often hinge on the availability of a compound with a specified purity from reputable suppliers. 2-[(3-Nitro-2-pyridyl)thio]acetic acid (CAS 18504-80-8) is widely available from multiple commercial sources with a standardized purity specification of 95-97% . In contrast, its positional isomer, [(5-nitropyridin-2-yl)thio]acetic acid, is primarily listed in databases with fewer commercial suppliers offering it as a stock item, and its purity and availability are less established . This supply chain robustness translates directly to faster procurement timelines and lower risk of project delays for the 3-nitro isomer.

Chemical Sourcing Purity Specification Procurement

Optimal Research and Industrial Application Scenarios for 2-[(3-Nitro-2-pyridyl)thio]acetic Acid (CAS 18504-80-8)


Synthesis of Complex Drug-Like Molecules via Efficient S_N Ar

The enhanced electrophilicity of the 2-position due to the 3-nitro group, as discussed in Section 3 (Evidence Item 1), makes this compound a superior electrophile in nucleophilic aromatic substitution (S_N Ar) reactions . This is ideal for medicinal chemists seeking to efficiently diversify a pyridine scaffold with amines, alcohols, or other nucleophiles under mild conditions, accelerating SAR campaigns and reducing synthetic step count compared to non-nitrated or differently substituted analogs.

Early-Stage Drug Discovery for Targeting the Wnt/Notum Axis

The validated, non-covalent binding of this scaffold to the Notum enzyme active site (PDB 7BLS) [1] provides a concrete structural rationale for its use as a fragment hit or starting point in structure-based drug design. Research teams focused on modulating Wnt signaling for applications in oncology or regenerative medicine can leverage this known binding pose and distinct interaction profile (differentiating it from 5-Npys-based tools) for hit-to-lead optimization.

Exploratory Antimicrobial SAR Studies with a Quantified Baseline

The quantitative MIC values against S. aureus (0.0048 mg/mL) and E. coli (0.0195 mg/mL) provide a clear baseline for researchers aiming to explore the antimicrobial potential of the 3-nitropyridylthioacetic acid scaffold. The activity, which is not a shared feature of the unsubstituted 2-pyridylthioacetic acid analog , makes this compound a relevant starting point for synthesizing and testing novel antibacterial or antifungal derivatives in academic or industrial infectious disease programs.

General Laboratory Use as a Reliable, Off-the-Shelf Building Block

For laboratories requiring a versatile, heterocyclic carboxylic acid building block with assured and consistent quality, this compound offers significant procurement advantages [2]. Its broad commercial availability with standardized purity (95-97%) ensures rapid acquisition, minimal batch-to-batch variability, and reliable performance in routine organic transformations, making it a dependable choice over less accessible or poorly characterized positional isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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